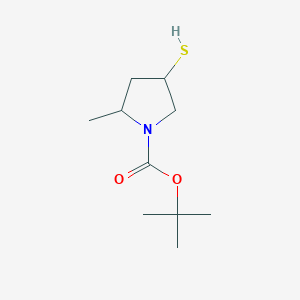
(r)-3-(((Benzyloxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(((Benzyloxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid is a synthetic organic compound that features a benzyloxycarbonyl-protected amino group and a tert-butyl-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(((Benzyloxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common route involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the tert-butyl-substituted phenyl group through a series of coupling reactions. The final step usually involves the formation of the propanoic acid moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(((Benzyloxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide (TBHP) and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-3-(((Benzyloxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its benzyloxycarbonyl-protected amino group can be selectively deprotected to reveal the free amino group, which can then interact with biological targets.
Medicine
In medicine, ®-3-(((Benzyloxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid has potential applications as a precursor for the synthesis of pharmaceutical compounds. Its structural features make it a candidate for drug development and medicinal chemistry research.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of ®-3-(((Benzyloxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl-protected amino group can be selectively deprotected to reveal the free amino group, which can then participate in various biochemical pathways. The tert-butyl-substituted phenyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-3-(((Benzyloxy)carbonyl)amino)-3-(4-methylphenyl)propanoic acid
- ®-3-(((Benzyloxy)carbonyl)amino)-3-(4-ethylphenyl)propanoic acid
- ®-3-(((Benzyloxy)carbonyl)amino)-3-(4-isopropylphenyl)propanoic acid
Uniqueness
Compared to similar compounds, ®-3-(((Benzyloxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid is unique due to the presence of the tert-butyl group, which provides increased steric hindrance and influences the compound’s reactivity and stability. This makes it particularly valuable in applications where selective reactivity and stability are crucial.
Propriétés
Formule moléculaire |
C21H25NO4 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
(3R)-3-(4-tert-butylphenyl)-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)17-11-9-16(10-12-17)18(13-19(23)24)22-20(25)26-14-15-7-5-4-6-8-15/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1 |
Clé InChI |
KSGDCWHUYBTBKM-GOSISDBHSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


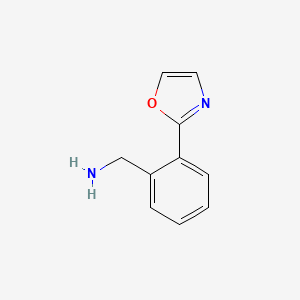

![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride](/img/structure/B13537858.png)
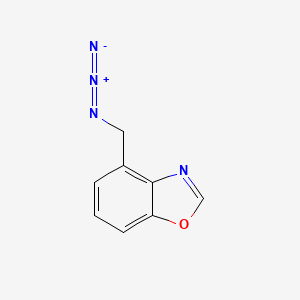

![Potassium trifluoro(spiro[3.3]heptan-2-yl)borate](/img/structure/B13537880.png)

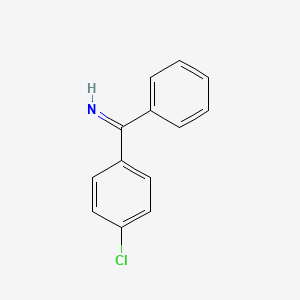
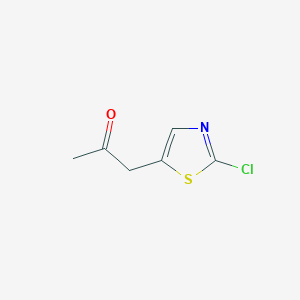
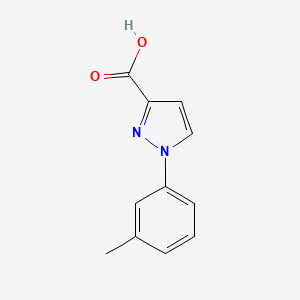

![2-chloro-N-[(4-chloro-3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B13537917.png)
![3'-Oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane]](/img/structure/B13537920.png)
